molecular formula C5H8ClNO2 B1232549 (E)-2-amino-5-chloropent-4-enoic acid CAS No. 5452-26-6

(E)-2-amino-5-chloropent-4-enoic acid

Cat. No.: B1232549
CAS No.: 5452-26-6
M. Wt: 149.57 g/mol
InChI Key: QAHGWXYRQRKWSN-HNQUOIGGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-amino-5-chloropent-4-enoic acid is a synthetic amino acid derivative with the molecular formula C5H8ClNO2. This compound is characterized by the presence of a chlorine atom attached to the pentenoic acid backbone, which imparts unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-5-chloropent-4-enoic acid typically involves the chlorination of 2-amino-4-pentenoic acid. One common method is the reaction of 2-amino-4-pentenoic acid with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position . The reaction is usually carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-5-chloropent-4-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Addition Reactions: The double bond in the pentenoic acid moiety can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chlorine atom with an amine group can yield amino derivatives, while oxidation can produce carboxylic acids or aldehydes.

Scientific Research Applications

(E)-2-amino-5-chloropent-4-enoic acid is utilized in various fields of scientific research:

Mechanism of Action

The mechanism by which (E)-2-amino-5-chloropent-4-enoic acid exerts its effects involves interactions with specific molecular targets. The chlorine atom and the amino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-amino-5-chloropent-4-enoic acid is unique due to the specific positioning of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it valuable in synthetic chemistry and research applications where selective reactivity is required.

Properties

CAS No.

5452-26-6

Molecular Formula

C5H8ClNO2

Molecular Weight

149.57 g/mol

IUPAC Name

(E)-2-amino-5-chloropent-4-enoic acid

InChI

InChI=1S/C5H8ClNO2/c6-3-1-2-4(7)5(8)9/h1,3-4H,2,7H2,(H,8,9)/b3-1+

InChI Key

QAHGWXYRQRKWSN-HNQUOIGGSA-N

SMILES

C(C=CCl)C(C(=O)O)N

Isomeric SMILES

C(/C=C/Cl)C(C(=O)O)N

Canonical SMILES

C(C=CCl)C(C(=O)O)N

Synonyms

2-A-5-Cl-4-PA
2-amino-5-chloro-4-pentenoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.